3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide
Description
Properties
Molecular Formula |
C11H13Cl2NO2 |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide |
InChI |
InChI=1S/C11H13Cl2NO2/c1-7(4-5-15)14-11(16)8-2-3-9(12)10(13)6-8/h2-3,6-7,15H,4-5H2,1H3,(H,14,16) |
InChI Key |
QWRVYQHOWJGDRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-hydroxybutan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to
Biological Activity
3,4-Dichloro-N-(4-hydroxybutan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, neuroprotective effects, and pharmacokinetic profiles based on recent studies.
Chemical Structure and Synthesis
The compound features a dichloro-substituted benzamide structure, which is crucial for its biological activity. The synthesis typically involves the reaction of 3,4-dichlorobenzoic acid with 4-hydroxybutan-2-amine, followed by purification processes to obtain the final product.
Antibacterial Activity
Recent studies have highlighted the potent antibacterial properties of 3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide.
The compound exhibits bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that it operates effectively at low concentrations. For instance:
- S. aureus : MBC/MIC ratio of 2
- B. subtilis : MBC/MIC ratio of 4
These ratios suggest that the compound acts primarily as a bactericidal agent rather than merely bacteriostatic .
Kinetics and Resistance
The kinetics of bacterial killing were assessed using time-killing curves, revealing that the compound can significantly reduce bacterial counts within hours. Additionally, studies on resistance development showed minimal potential for resistance in tested bacterial strains .
Neuroprotective Properties
In addition to its antibacterial effects, this compound has demonstrated neuroprotective capabilities. It acts as a selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme involved in the metabolism of neurotransmitters.
In vitro Studies
Experimental data indicate that 3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide exhibits:
- An IC50 value of approximately 42 nM against hMAO-B.
- A selectivity index greater than 2375 when compared to hMAO-A, suggesting a high degree of selectivity for hMAO-B over hMAO-A .
Moreover, it has shown protective effects against oxidative stress-induced neuronal damage in cell cultures, implying potential applications in neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any drug candidate.
Stability and Clearance
Pharmacokinetic studies reveal that:
- The compound has a half-life of approximately 0.28 hours when administered intravenously at a dose of 1 mg/kg.
- It shows a high clearance rate (5682.8 mL/h/kg), indicating rapid metabolism and excretion.
Interestingly, it demonstrates better stability in human liver microsomes compared to mouse and rat models, with a half-life exceeding 111 minutes .
Case Studies and Research Findings
Several case studies have been conducted to further elucidate the biological activity of this compound:
Comparison with Similar Compounds
3,4-Dichloro-N-(2-hydroxyethyl)benzamide
- Structure : Features a 2-hydroxyethyl group instead of 4-hydroxybutan-2-yl.
- Properties : Molecular weight = 234.076 g/mol; higher polarity due to shorter hydroxyalkyl chain.
AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide)
- Structure: Cyclohexylmethyl group with dimethylamino substitution.
- Properties : Higher lipophilicity (logP ~3.5 estimated) and molecular weight (349.3 g/mol).
U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide)
3,4-Dichloro-N-(3-chlorophenyl)benzamide
- Structure : Additional chlorine atom on the anilide phenyl ring.
- Properties : Molecular weight = 310.6 g/mol; increased halogenation may enhance receptor binding but reduce solubility .
Pharmacological and Toxicological Profiles
Molecular Weight and Solubility
- 3,4-Dichloro-N-(4-hydroxybutan-2-yl)benzamide : Molecular weight ~296.7 g/mol (estimated). The 4-hydroxybutan-2-yl group enhances water solubility compared to AH-7921 and U-47700.
- 2,4-Dichloro-N-(4-methoxyphenyl)benzamide : Molecular weight = 296.15 g/mol; methoxy group improves solubility but reduces metabolic stability .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation reactions between substituted benzoyl chlorides and hydroxyalkylamines. For example, analogous compounds are synthesized via refluxing substituted benzaldehydes with amine derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid) . Optimization may include adjusting stoichiometry, solvent polarity, and reaction time. Characterization via NMR and HPLC ensures purity.
Q. How can the crystal structure of this compound be determined to resolve ambiguities in molecular conformation?
- Methodology : X-ray crystallography using programs like SHELXL or SHELXS is standard for resolving molecular conformations. SHELX-based refinement is robust for small molecules, even with high-resolution data . Pairing crystallographic data with computational modeling (e.g., DFT) can validate bond angles and torsional strain.
Q. What analytical techniques are critical for confirming the identity and purity of this benzamide derivative?
- Methodology : Use a combination of:
- LC-MS for molecular weight confirmation.
- 1H/13C NMR to verify substitution patterns and hydroxyl group presence.
- FT-IR to confirm amide C=O stretching (~1650 cm⁻¹) and hydroxyl (-OH) bands.
- Elemental analysis to validate stoichiometry.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally related benzamide derivatives?
- Methodology :
- Perform dose-response assays under standardized conditions (e.g., cell lines, incubation time).
- Compare pharmacokinetic profiles (e.g., plasma stability, membrane permeability) to account for bioavailability differences.
- Analyze structural analogs (e.g., AH-7921 or U-47700) to identify pharmacophore requirements .
- Use molecular docking to predict target binding (e.g., opioid receptors or bacterial enzymes) and validate with in vitro assays .
Q. What experimental strategies can elucidate the metabolic pathways of this compound in preclinical models?
- Methodology :
- Administer radiolabeled (e.g., ¹⁴C) compound to track metabolites via HPLC-radiodetection .
- Use hepatic microsomal assays to identify Phase I metabolites (oxidation, hydrolysis) and UGT/SULT enzymes for Phase II conjugation .
- Cross-reference with databases like PubChem to predict metabolic soft spots (e.g., hydroxyl group oxidation) .
Q. How can researchers address regulatory challenges when handling this compound due to its structural similarity to controlled substances?
- Methodology :
- Conduct legal due diligence : Cross-check analogs like AH-7921 (Schedule I in multiple jurisdictions) to assess compliance .
- Implement strict inventory controls and documentation per guidelines (e.g., DEA or WHO frameworks).
- Preemptively submit compound data to regulatory bodies for classification clarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
